molecular formula C10H17N3O2 B2839603 tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate CAS No. 1946813-52-0

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate

Cat. No.: B2839603
CAS No.: 1946813-52-0
M. Wt: 211.265
InChI Key: UGUOPGYXDOYPNK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate: is an organic compound with the molecular formula C10H17N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
  • tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)propanoate
  • tert-Butyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate

Comparison: tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity. The amino group allows for the formation of hydrogen bonds, enhancing the compound’s interaction with biological targets. In contrast, the nitro, hydroxy, and methyl derivatives exhibit different chemical and biological properties due to the nature of their substituents .

Properties

IUPAC Name

tert-butyl 3-(4-aminopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)4-5-13-7-8(11)6-12-13/h6-7H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUOPGYXDOYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946813-52-0
Record name tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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